4-Cyclopropyloxycyclohexan-1-amine
Description
Properties
IUPAC Name |
4-cyclopropyloxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFKGCJXIJHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Cyclopropyloxycyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-cyclopropyloxycyclohexan-1-amine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways related to cellular processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Groups and Molecular Features
The key differentiating factor among cyclohexanamine derivatives lies in their substituent groups, which influence physicochemical properties and biological interactions:
- 4-Isopropylcyclohexan-1-amine (CAS RN 23775-41-9): Features an isopropyl group (C₃H₇), enhancing lipophilicity compared to the cyclopropyloxy variant .
- 4-(Cyclobutylmethyl)oxan-4-amine (CAS 1385696-51-4): Substituted with a cyclobutylmethyl-oxane moiety, offering increased molecular weight (169.26 g/mol) and altered solubility profiles .
- trans-4-Aminocyclohexanol (CAS 27489-62-9): Replaces the cyclopropyloxy group with a hydroxyl (-OH) group, significantly improving hydrophilicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| 4-Cyclopropyloxycyclohexan-1-amine* | C₉H₁₅NO | 153.22 | Cyclopropyloxy | N/A | Moderate lipophilicity |
| 4-Isopropylcyclohexan-1-amine | C₉H₁₇N | 139.24 | Isopropyl | N/A | High lipophilicity |
| 4-(Cyclobutylmethyl)oxan-4-amine | C₁₀H₁₉NO | 169.26 | Cyclobutylmethyl-oxane | N/A | Low water solubility |
| trans-4-Aminocyclohexanol | C₆H₁₃NO | 115.18 | Hydroxyl | 110 | High water solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Cyclopropyloxycyclohexan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of cyclohexan-1-amine derivatives typically involves multi-step procedures, including alkylation, ring-opening, or reductive amination. For example, in analogous compounds like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, intermediates such as dibenzyl-protected amines are hydrogenated to remove protecting groups . Key factors include:
- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation.
- Temperature control : Maintaining 25–50°C to prevent side reactions.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization.
- Yield optimization : Adjusting stoichiometry of cyclopropylating agents (e.g., cyclopropyl bromide) and monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Mass spectrometry (MS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 198 [M + H]+ in similar amines) .
- NMR spectroscopy : 1H NMR (300 MHz) to resolve cyclohexane ring protons (δ 1.25–2.33 ppm) and cyclopropyloxy substituents (δ 3.68–4.06 ppm). 13C NMR for carbonyl/carbon-nitrogen bond verification .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?
- Methodological Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclopropane ring formation to control stereochemistry.
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-based) to isomerize undesired enantiomers .
- Analytical validation : Compare experimental optical rotation values with literature data. For example, trans-4-aminocyclohexanol has a documented mp of 110°C, which can guide purity assessments .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH optimization : Store solutions in neutral buffers (pH 6–8) to prevent amine protonation or hydrolysis of the cyclopropyloxy group.
- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .
Q. How does the cyclopropyloxy substituent influence the compound’s biological activity compared to other cyclohexan-1-amine derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare this compound with analogs like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine in receptor-binding assays.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors.
- In vitro assays : Test inhibition of monoamine oxidases (MAOs) or uptake transporters in neuronal cell lines .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
